molecular formula C22H25N3O3 B14952309 N-(2,5-dimethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2,5-dimethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B14952309
M. Wt: 379.5 g/mol
InChI Key: FVJPVRXBNSVYBG-UHFFFAOYSA-N
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Description

N-(2,5-dimethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, an oxadiazole ring, and a phenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the benzyl and phenoxyacetamide groups. One common method involves the reaction of 2,5-dimethylbenzyl chloride with 4-(3-(propan-2-yl)-1,2,4-oxadiazol-5-yl)phenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,5-dimethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its combination of a benzyl group, an oxadiazole ring, and a phenoxyacetamide moiety.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C22H25N3O3/c1-14(2)21-24-22(28-25-21)17-7-9-19(10-8-17)27-13-20(26)23-12-18-11-15(3)5-6-16(18)4/h5-11,14H,12-13H2,1-4H3,(H,23,26)

InChI Key

FVJPVRXBNSVYBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C

Origin of Product

United States

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